Cas no 5632-44-0 (tolpropamine)
tolpropamine structure
Product Name:tolpropamine
Numero CAS:5632-44-0
MF:C18H23N
MW:253.38192486763
CID:93669
PubChem ID:72141
Update Time:2025-04-18
tolpropamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- tolpropamine
- dimethyl(3-phenyl-3-p-tolylpropyl)amine
- 3-dimethylamino-1-phenyl-1-p-tolylpropane
- TOLPROPAMIDE
- Benzenepropanamine, N,N,4-trimethyl-γ
- N,N-Dimethyl-3-phenyl-3-p-tolylpropamine
- N,N-Dimethyl-3-phenyl-3-p-tolylpropylamine
- -phenyl-
- 3-Dimethylamino-1-phenyl-1-(p-tolyl)propane
- N,N-Dimethyl-3-phenyl-3-(p-tolyl)propylamine
- Pragman
- tolpropamin
- Tolpropamine [INN:BAN]
- N,N-4-trimethyl-gamma-phenylbenzenepropan
- DB13305
- DTXSID30863584
- N,N-4-Trimethyl-gamma-phenylbenzenepropanamine
- NS00001538
- N,N-Dimethyl-3-(4-methylphenyl)-3-phenyl-1-propanamine #
- SCHEMBL29300
- CHEMBL2107261
- TOLPROPAMINE [MI]
- N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine
- 5632-44-0
- Benzenepropanamine, N,N,4-trimethyl-.gamma.-phenyl-
- TOLPROPAMINE [WHO-DD]
- [3-(4-Methylphenyl)-3-(2-pyridyl)propyl]dimethylamine
- CHEBI:135035
- Tolpropamine (INN)
- (+/-)-N,N-DIMETHYL-3-PHENYL-3-P-TOLYLPROPYLAMINE
- Tolpropaminum [INN-Latin]
- Q7814615
- CINROOONPHQHPO-UHFFFAOYSA-N
- N,N-dimethyl-3-phenyl-3-(p-tolyl)propan-1-amine
- Tolpropaminum
- Tolpropamina [INN-Spanish]
- UNII-TBZ8909KFS
- TBZ8909KFS
- Tolpropamina
- D07196
- EINECS 227-071-2
- TOLPROPAMINE [INN]
-
- Inchi: 1S/C18H23N/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3
- Chiave InChI: CINROOONPHQHPO-UHFFFAOYSA-N
- Sorrisi: N(C)(C)CCC(C1C=CC=CC=1)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 253.18319
- Massa monoisotopica: 253.183049738g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 234
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 3.2Ų
Proprietà sperimentali
- Densità: 0.977±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Quasi insolubile (0,071 g/l) (25°C),
- PSA: 3.24
tolpropamine Letteratura correlata
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Hong-Yan Hao,Shao-Jie Lou,Shuang Wang,Kun Zhou,Qiu-Zi Wu,Yang-Jie Mao,Zhen-Yuan Xu,Dan-Qian Xu Chem. Commun. 2021 57 8055
-
Dana Ameen,Timothy J. Snape Med. Chem. Commun. 2013 4 893
5632-44-0 (tolpropamine) Prodotti correlati
- 3540-95-2(Fenpiprane)
- 28075-29-8(N-Methyl-3,3-diphenylpropylamine)
- 5966-41-6(Diisopromine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso